Boric acid, cadmium salt

描述

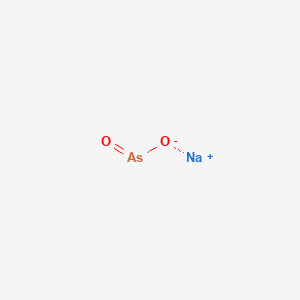

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron . It occurs naturally in the environment and is an essential micronutrient for the growth of plants and other organisms . In Canada, boric acid, its salts, and its precursors are used in a wide variety of products and applications . Cadmium salt of boric acid is referred to as Cadmium(II) borate, Cadmium(2+) diborate, Tricadmium diborate, Cadmium pyroborate, Cadmium boron oxide, or Boric acid cadmium salt .

Synthesis Analysis

Boric acid can be synthesized by the reaction of borax (sodium tetraborate decahydrate) and mineral acid such as hydrochloric acid . It can also be produced as a byproduct of the hydrolysis of diborane and boron trihalides .Molecular Structure Analysis

The molecular structure of boric acid is planar with a central boron atom surrounded by three equivalent OH groups . The structure of the tetrahydroxytetraborate ion, a derivative of boric acid, is a bridged bicyclic molecule, containing oxygen atoms bridging the boron atoms, which are linked to four hydroxyl groups .Chemical Reactions Analysis

Cadmium ions (Cd²⁺) are colorless in solution and form complex ions readily . They react with aqueous ammonia, sodium hydroxide, and hydrogen sulfide . Boric acid has been shown to catalyze various organic conversions useful in day-to-day chemistry lab such as addition, esterification, substitution, and condensation type of reactions .Physical And Chemical Properties Analysis

Boric acid is a weak acid and has antiviral, antifungal, and antiseptic properties . It is soluble in water and does not have any characteristic odor . Boron is widely distributed in volcanic regions as boric acid, B(OH)3, and in dry lake regions, including the desert areas of California, as borates and salts of boron oxyacids, such as borax, Na2B4O7⋅10H2O .安全和危害

未来方向

The Government of Canada has conducted a science-based evaluation, called a screening assessment, of boric acid, its salts, and its precursors . This includes all substances containing boron that can release boric acid . The assessment is based on their potential risks to the environment and to human health . Further studies on the underlying mechanisms for the protective effect of boron are needed .

属性

IUPAC Name |

cadmium(2+);diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Cd/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUWPYXSYBTWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

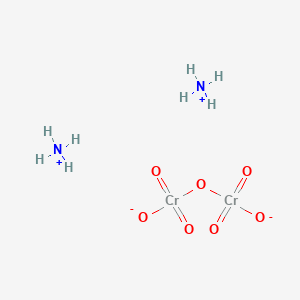

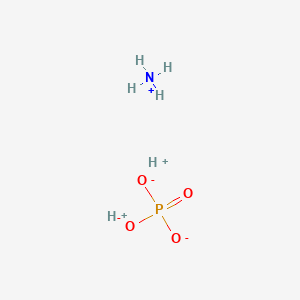

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Cd3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099825 | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boric acid, cadmium salt | |

CAS RN |

51222-60-7, 13701-66-1 | |

| Record name | Boric acid, cadmium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cadmium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, cadmium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)